molecular formula C11H17NO5 B8516043 1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylicacid

1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylicacid

Cat. No.: B8516043
M. Wt: 243.26 g/mol
InChI Key: WAZBRICRJJDLNW-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 5-methyl-4-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid exerts its effects involves the temporary protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a pyrrolidine ring with a Boc-protected amine. This structure provides stability and reactivity that are advantageous in synthetic organic chemistry, particularly in the synthesis of complex molecules .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15)

InChI Key

WAZBRICRJJDLNW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(N1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 600 mg of 10% Pd—C in 25 mL of 2-propanol was added a solution of 8.9 g of crude 5-methyl-4-oxo-pyrrolidine-1,2,3-tricarboxylic acid 2,3-dibenzyl ester 1-tert-butyl ester in 100 mL of 2-propanol. The reaction was shaken under 60 psi of H2 for 1.5 h, then filtered and concentrated to an oil. This was taken up in 20 mL of 2M NaOH(aq.) and extracted with diethyl ether (3×15 mL) to remove the mineral oil introduced in the previous step. The ether layers were set aside, and the aqueous layer was cooled with an ice bath, then acidified with 10 mL of 6M HCl(aq.). The suspension was extracted with diethyl ether (3×15 mL), then the ether layers were extracted with brine (1×15 mL), dried over MgSO4, filtered, and concentrated to an oil.
Name
5-methyl-4-oxo-pyrrolidine-1,2,3-tricarboxylic acid 2,3-dibenzyl ester 1-tert-butyl ester
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Two

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